molecular formula C12H5F6N B14130889 2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B14130889
M. Wt: 277.16 g/mol
InChI Key: DNQAXRJNBAZODR-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine typically involves the reaction of 2,3-difluorophenyl derivatives with fluorinated pyridine compounds. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluorinated pyridine oxides, while substitution reactions may produce various fluorinated derivatives .

Scientific Research Applications

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring substituted with fluorine atoms and a difluorophenyl group. It is researched for uses in materials science and medicinal chemistry. The presence of fluorine enhances lipophilicity, metabolic stability, and bioactivity, making it valuable in drug design and development. Studies on the interactions of this compound with biological molecules have shown that its fluorinated structure allows for significant binding affinity to various enzymes and receptors. Ongoing research aims to elucidate specific pathways influenced by this compound.

Potential Applications

  • Drug Development The compound's fluorinated nature enhances its pharmacokinetic properties, making it a candidate for further exploration in drug development.
  • Biological Activity Research indicates that this compound exhibits significant biological activity. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to inhibitory or activating effects on specific biological pathways.
  • ** interactions with biological molecules** Studies have shown that its fluorinated structure allows for significant binding affinity to various enzymes and receptors. This interaction profile is crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems.

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated structure of the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(trifluoromethyl)pyridine

Uniqueness

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound known for its unique molecular structure, which includes a pyridine ring substituted with multiple fluorine atoms and a difluorophenyl group. This compound exhibits significant biological activity, making it a candidate for various applications in medicinal chemistry and materials science. The presence of fluorine enhances its lipophilicity, metabolic stability, and bioactivity, which are crucial for drug design.

  • Molecular Formula : C12H5F6N
  • Molecular Weight : 277.16 g/mol
  • CAS Number : 848652-16-4

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to inhibitory or activating effects on specific biological pathways. The compound's fluorinated structure allows for significant binding affinity, which is essential for understanding its therapeutic potential.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives of pyridine have demonstrated cytotoxicity against tumor cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent.
  • Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways, which is critical in diseases such as cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructure FeaturesSimilarity IndexNotable Activity
2,3-Difluoro-5-(trifluoromethyl)pyridineContains trifluoromethyl group; fewer fluorines0.84Anticancer
2-Fluoro-3-(trifluoromethyl)pyridineSimilar trifluoromethyl group; different substitution0.76Enzyme inhibition
6-(3-Fluorophenyl)nicotinic acidContains a pyridine ring; different substituent0.70Receptor interaction
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanolSimilar trifluoromethyl group; different functional group0.71Antioxidant properties

Case Study 1: Anticancer Activity

A study explored the effects of pyridine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. This suggests that the unique structural features of compounds like this compound could be pivotal in developing new cancer therapies.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that this compound could inhibit key enzymes involved in metabolic processes. The binding affinity was assessed through various assays, demonstrating significant inhibition rates that suggest therapeutic potential in metabolic disorders.

Future Directions

Ongoing research aims to further elucidate the specific biological pathways influenced by this compound. Investigations into its pharmacokinetic properties and detailed structure-activity relationships (SAR) will be crucial for optimizing its use in drug development.

Properties

Molecular Formula

C12H5F6N

Molecular Weight

277.16 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H

InChI Key

DNQAXRJNBAZODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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